Everolimus-d4

Therapeutic Drug Monitoring LC-MS/MS Method Validation Immunosuppressant Quantification

Everolimus-d4 (CAS 1338452-54-2) is the definitive isotopically labeled internal standard (ILIS) for everolimus LC-MS/MS assays. Its +4 Da mass shift ensures clean spectral separation from the unlabeled analyte, avoiding the isotopic overlap common with d3 analogs. With ≥99% deuterated forms (d1-d4) and ≤1% d0 impurity, it meets FDA/EMA bioanalytical validation expectations. Specified for clinical TDM, pharmacokinetic, and multi-analyte immunosuppressant panel workflows, it delivers near-identical extraction recovery (91.4-95.6%) to unlabeled everolimus for unbiased ion suppression correction. Not for therapeutic use.

Molecular Formula C53H83NO14
Molecular Weight 962.2 g/mol
Cat. No. B10778681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEverolimus-d4
Molecular FormulaC53H83NO14
Molecular Weight962.2 g/mol
Structural Identifiers
SMILESCC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)OC
InChIInChI=1S/C53H83NO14/c1-32-16-12-11-13-17-33(2)44(63-8)30-40-21-19-38(7)53(62,68-40)50(59)51(60)54-23-15-14-18-41(54)52(61)67-45(35(4)28-39-20-22-43(66-25-24-55)46(29-39)64-9)31-42(56)34(3)27-37(6)48(58)49(65-10)47(57)36(5)26-32/h11-13,16-17,27,32,34-36,38-41,43-46,48-49,55,58,62H,14-15,18-26,28-31H2,1-10H3/t32-,34-,35-,36-,38-,39+,40+,41+,43-,44+,45+,46-,48-,49+,53-/m1/s1/i24D2,25D2
InChIKeyHKVAMNSJSFKALM-FQJUTLEBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Everolimus-d4 (RAD001-d4): A Deuterated Internal Standard for Precise mTOR Inhibitor Quantification by LC-MS/MS


Everolimus-d4 (CAS 1338452-54-2) is a stable isotope-labeled analog of the mTOR inhibitor everolimus, in which four hydrogen atoms on the 2-hydroxyethyl side chain are replaced with deuterium, producing a mass shift of +4 Da relative to the unlabeled parent compound [1]. It is exclusively intended for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the accurate quantification of everolimus in biological matrices, with product specifications typically requiring ≥99% deuterated forms (d1-d4) and ≤1% d0 impurity to ensure reliable analytical performance .

Why Everolimus-d4 Cannot Be Substituted with Unlabeled Everolimus or Alternative Internal Standards Without Compromising Analytical Validity


Generic substitution of Everolimus-d4 with unlabeled everolimus, other mTOR inhibitor analogs, or alternative deuterated forms is analytically unsound. Unlabeled everolimus cannot serve as an internal standard because it co-elutes with the analyte and produces an identical MS/MS transition, rendering quantification impossible. Structural analog internal standards (ANISs) such as 32-desmethoxyrapamycin and ascomycin, while historically employed, exhibit differential extraction recovery and ionization behavior under varying matrix conditions compared to everolimus, introducing quantitation bias [1]. In contrast, stable isotopically labeled internal standards (ILISs) like Everolimus-d4 co-elute with the analyte and experience nearly identical matrix effects, thereby correcting for ion suppression/enhancement variability [2]. However, not all deuterated everolimus analogs are equivalent: Everolimus-d3 (mass shift +3 Da) may produce isotopic peak overlap with the M+2 natural abundance peak of the d4-labeled species in certain MS configurations, whereas the +4 Da mass shift of Everolimus-d4 provides cleaner spectral separation from the unlabeled analyte [3].

Everolimus-d4: Quantified Differentiation Versus Comparator Internal Standards in LC-MS/MS Method Validation


Superior Method Comparison Slope: Everolimus-d4 vs. 32-Desmethoxyrapamycin as Internal Standard

In a head-to-head method comparison study, Everolimus-d4 demonstrated a substantially better correlation slope (0.95) when compared against an independent reference LC-MS/MS method than did the structural analog internal standard 32-desmethoxyrapamycin (0.83) across a clinically relevant everolimus concentration range of 1.2-12.7 ng/mL [1]. Both internal standards achieved acceptable correlation coefficients (r > 0.98) and similar lower limits of quantification (LLOQ = 1.0 ng/mL with analytical recovery 98.3%-108.1%), indicating that while both are viable, Everolimus-d4 provides measurably improved inter-laboratory agreement [1].

Therapeutic Drug Monitoring LC-MS/MS Method Validation Immunosuppressant Quantification

Isotopic Internal Standard (Everolimus-d4) vs. Analog Internal Standard: Accuracy Comparison in Multi-Analyte Immunosuppressant Panel

In a systematic comparison evaluating the replacement of analog internal standards (ANISs: ascomycin, desmethoxy-rapamycin, CsD) with isotopically labeled internal standards (ILISs: TAC-13C,D2; SIR-13C,D3; CsA-D12; EVE-D4) for four immunosuppressants, Everolimus-d4 (EVE-D4) produced a median accuracy of 9.1% for everolimus quantification, while the analog internal standard (desmethoxy-rapamycin) yielded a median accuracy of 9.8% under identical analytical conditions [1]. Within-day imprecision was <10% and between-day imprecision <8% for everolimus with both internal standard types, and no carryover or significant matrix effects were observed [1].

Immunosuppressant TDM Multi-Analyte LC-MS/MS Internal Standard Optimization

Recovery Consistency: Everolimus-d4 Demonstrates Comparable Extraction Behavior to Unlabeled Everolimus

In a validated UHPLC-MS/MS method for therapeutic drug monitoring of everolimus in human whole blood, the extraction recovery of Everolimus-d4 ranged from 91.4% to 95.6%, closely tracking the recovery of unlabeled everolimus (90.9% to 94.8%) when using a liquid-liquid extraction protocol with diethyl ether:ethyl acetate (30:70, v/v) under alkaline conditions [1]. The near-identical recovery profiles confirm that Everolimus-d4 accurately compensates for analyte loss during sample preparation [1].

Sample Preparation Extraction Recovery UHPLC-MS/MS Method Validation

Isotopic Purity Specification: Everolimus-d4 with ≤1% d0 Impurity Enables Reliable Quantification

Certified Everolimus-d4 reference materials are specified with ≥99% deuterated forms (d1-d4) and ≤1% d0 (unlabeled) impurity content . This rigorous isotopic purity specification directly contrasts with lower-purity deuterated standards that may contain higher d0 levels, which would contribute to the analyte signal and produce a positive bias in quantification [1].

Reference Material Certification Isotopic Purity LC-MS Internal Standard

Everolimus-d4: Validated Application Scenarios in Clinical TDM, Pharmacokinetic Research, and Method Development


Clinical Therapeutic Drug Monitoring (TDM) of Everolimus in Organ Transplant Recipients

Everolimus-d4 is the preferred internal standard for LC-MS/MS-based TDM of everolimus in whole blood samples from solid organ transplant patients. The improved method comparison slope (0.95 vs. 0.83 for 32-desmethoxyrapamycin) supports enhanced inter-laboratory harmonization of everolimus measurements, which is critical given the drug's narrow therapeutic window and high inter-individual pharmacokinetic variability [1]. The compound's near-identical extraction recovery to unlabeled everolimus (91.4%-95.6% vs. 90.9%-94.8%) ensures accurate compensation for sample preparation losses during routine clinical workflow [2].

Multi-Analyte Immunosuppressant Panel Quantification for Transplant Pharmacology

In high-throughput clinical laboratories that simultaneously quantify cyclosporine A, tacrolimus, sirolimus, and everolimus from a single whole blood sample, Everolimus-d4 serves as the designated isotopically labeled internal standard (ILIS) for the everolimus channel. The demonstrated median accuracy of 9.1% with Everolimus-d4 in multi-analyte panels validates its suitability for integrated immunosuppressant TDM workflows where maintaining consistent accuracy across all analytes is essential for clinical decision-making [3].

Preclinical and Clinical Pharmacokinetic Studies of Everolimus Formulations

Everolimus-d4 is utilized as an internal standard in LC-MS/MS methods supporting pharmacokinetic studies, including bioequivalence trials and drug-drug interaction assessments. The stringent isotopic purity specification (≥99% deuterated forms, ≤1% d0) ensures that the internal standard does not contribute spurious signal to the analyte channel, which is a regulatory expectation for bioanalytical method validation under FDA and EMA guidance . The demonstrated linear range (0.10-50.0 ng/mL with r ≥ 0.9998 correlation) supports quantification across clinically and pharmacokinetically relevant everolimus concentrations [2].

LC-MS/MS Method Development and Validation for Everolimus Quantification

Everolimus-d4 is the reference internal standard of choice during the development and validation of new LC-MS/MS methods for everolimus quantification. Its well-characterized MRM transitions (quantifier m/z 979.7 → 912.6; qualifier m/z 979.7 → 930.6) and established recovery profile (91.4%-95.6%) provide a reliable benchmark against which method performance parameters—including matrix effect assessment, ion suppression/enhancement correction, and extraction efficiency—can be systematically evaluated [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Everolimus-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.